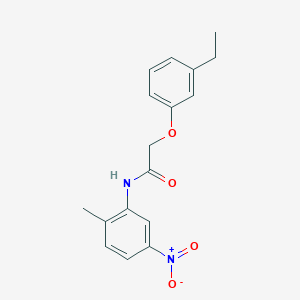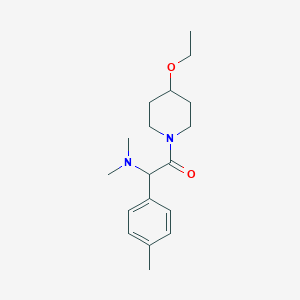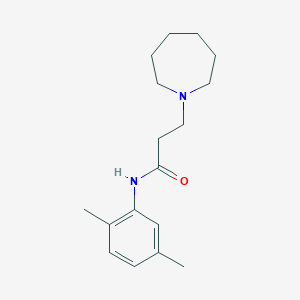![molecular formula C12H14BrFN2O B5671988 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B5671988.png)
4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a 3-bromo-4-fluorophenylmethyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl chloride and piperazine.
Nucleophilic Substitution: The 3-bromo-4-fluorobenzyl chloride undergoes nucleophilic substitution with piperazine to form 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine.
Oxidation: The resulting compound is then oxidized using appropriate oxidizing agents such as pyridinium chlorochromate (PCC) to introduce the carbaldehyde group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carboxylic acid
Reduction: 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine
- 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-methanol
- 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carboxylic acid
Uniqueness
4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde is unique due to the presence of both the bromine and fluorine atoms on the phenyl ring, as well as the carbaldehyde group
Properties
IUPAC Name |
4-[(3-bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c13-11-7-10(1-2-12(11)14)8-15-3-5-16(9-17)6-4-15/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNYAHFJSGZCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2,1,3-benzoxadiazol-4-ylmethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5671907.png)


![2,3-dihydro-1,4-benzodioxin-6-yl[methyl(pyridin-2-ylmethyl)amino]acetic acid](/img/structure/B5671927.png)
![N-cyclopropyl-4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-3-carboxamide](/img/structure/B5671930.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2E)-3-phenylprop-2-enoyl]piperidine](/img/structure/B5671939.png)

![N-ethyl-1-(4-isopropylphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5671972.png)
![3,5-dimethyl-7-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5671978.png)
![(2-Methylimidazo[1,2-c]quinazolin-3-yl) acetate](/img/structure/B5671987.png)


![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5672004.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5672007.png)
